molecular formula C12H9N5O2 B3069670 2,6-di(1H-pyrazol-1-yl)isonicotinic acid CAS No. 600727-96-6

2,6-di(1H-pyrazol-1-yl)isonicotinic acid

Cat. No.: B3069670
CAS No.: 600727-96-6
M. Wt: 255.23 g/mol
InChI Key: AABBIGVHMABWQY-UHFFFAOYSA-N
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Description

2,6-di(1H-pyrazol-1-yl)isonicotinic acid is an organic compound with the molecular formula C12H9N5O2 It is a derivative of isonicotinic acid, featuring two pyrazolyl groups attached to the 2 and 6 positions of the pyridine ring

Mechanism of Action

Target of Action

It has been used in the synthesis of iron(ii) complexes , suggesting that it may interact with metal ions in biological systems.

Mode of Action

It’s known that the compound can form complexes with iron(ii), which exhibit spin-state switching . This suggests that the compound may influence the magnetic properties of iron(II) complexes, potentially affecting their interactions with other molecules or systems.

Action Environment

This compound’s ability to form complexes with iron(II) and influence their magnetic properties suggests potential applications in areas such as materials science and spintronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di(1H-pyrazol-1-yl)isonicotinic acid typically involves the reaction of 2,6-dibromoisonicotinic acid with pyrazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-di(1H-pyrazol-1-yl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-di(1H-pyrazol-1-yl)isonicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-di(1H-pyrazol-1-yl)isonicotinic acid is unique due to the presence of both pyrazolyl groups and the carboxylic acid functionality

Biological Activity

Chemical Structure and Properties
2,6-di(1H-pyrazol-1-yl)isonicotinic acid is an organic compound with the molecular formula C12_{12}H9_9N5_5O2_2 and a molecular weight of 255.23 g/mol. It features two pyrazolyl groups attached to the 2 and 6 positions of the isonicotinic acid structure, which contributes to its unique biological activity and potential applications in medicinal chemistry and materials science .

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid, including this compound, exhibit significant antimicrobial properties. In studies evaluating various pyrazole derivatives, it was found that some compounds displayed notable antifungal and antibacterial activities against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundActivity TypeMIC (mg/mL)Target Organisms
This compoundAntibacterial0.0039 - 0.025S. aureus, E. coli
Other Pyrazole DerivativeAntifungal0.37R. solani

The biological activity of this compound is largely attributed to its ability to form complexes with metal ions, particularly iron(II). This complexation can lead to spin-state switching, which may have implications for materials science and spintronics applications. The compound's mode of action involves interactions at the molecular level that can influence various biochemical pathways.

Pharmacological Potential

Ongoing research is exploring the potential of this compound in drug design and development. Its structural characteristics suggest promising applications in treating diseases due to its interaction with biological targets . The compound has also been investigated for anti-inflammatory and antitumor activities, aligning with the broader pharmacological profile observed in other pyrazole derivatives .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of synthesized pyrazole derivatives demonstrated that certain compounds exhibited strong antibacterial effects against common pathogens. The specific case of this compound showed effective inhibition against S. aureus and E. coli, with minimal inhibitory concentrations (MICs) suggesting a high potency comparable to existing antibiotics .

Case Study 2: Coordination Chemistry Applications

In coordination chemistry, this compound has been utilized as a ligand for synthesizing iron complexes. These complexes have shown unique magnetic properties due to the spin-state switching capabilities imparted by the ligand structure. This application highlights the compound's versatility beyond biological activity into materials science.

Properties

IUPAC Name

2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-12(19)9-7-10(16-5-1-3-13-16)15-11(8-9)17-6-2-4-14-17/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABBIGVHMABWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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